Product packaging for Methyl 2-(methyl-d3-thio)acetate(Cat. No.:CAS No. 1335436-26-4)

Methyl 2-(methyl-d3-thio)acetate

Cat. No.: B1148022
CAS No.: 1335436-26-4
M. Wt: 123.19
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methyl-d3-thio)acetate, also known as this compound, is a useful research compound. Its molecular formula is C4H5D3O2S and its molecular weight is 123.19. The purity is usually 95% min..
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Properties

CAS No.

1335436-26-4

Molecular Formula

C4H5D3O2S

Molecular Weight

123.19

Purity

95% min.

Synonyms

Methyl 2-(methyl-d3-thio)acetate

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Methyl 2 Methyl D3 Thio Acetate

Advanced Chromatographic Separation Techniques for Labeled Compounds

The purification of Methyl 2-(methyl-d3-thio)acetate from the reaction mixture, which may contain unreacted starting materials and non-deuterated analogues, requires high-resolution chromatographic techniques. iaea.org

Gas Chromatography (GC): Due to the volatile nature of this compound, gas chromatography is a highly effective separation technique. chromtech.com Capillary columns with various stationary phases can be employed to achieve high separation efficiency between the deuterated compound and any impurities. The choice of stationary phase is based on the polarity of the compounds to be separated.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purification of isotopically labeled compounds. omicronbio.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used. By carefully optimizing the mobile phase composition, a high degree of separation can be achieved. nih.gov

The combination of these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides a formidable hyphenated analytical approach, offering both separation and identification capabilities. slideshare.net

Verification of Isotopic Enrichment and Purity through Academic Analytical Tools

The confirmation of the isotopic enrichment and chemical purity of this compound is of paramount importance. rsc.org This is primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. omicronbio.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining isotopic purity. nih.govresearchgate.net It allows for the accurate mass measurement of the molecule, which can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass difference. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of isotopic enrichment. nih.gov

Table 2: Expected Mass Spectrometry Data

Compound Molecular Formula Exact Mass (Da)
Methyl 2-(methylthio)acetate C₄H₈O₂S 120.0245

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium (B1214612) labels. wikipedia.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the S-methyl group will be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The integration of the remaining proton signals can be used to assess chemical purity.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group, providing direct evidence of deuterium incorporation. nih.gov

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon of the CD₃ group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from that of a CH₃ group.

A combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its high chemical purity and isotopic enrichment for use in sensitive analytical applications. bvsalud.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl thioacetate (B1230152)
Methyl thioglycolate
Iodomethane-d3

Advanced Analytical Applications of Methyl 2 Methyl D3 Thio Acetate As an Internal Standard

Quantitative Mass Spectrometry Methodologies

Quantitative mass spectrometry relies on the precise measurement of ion intensity corresponding to a specific analyte. When coupled with isotope dilution techniques, it becomes a powerful tool for absolute quantification. Methyl 2-(methyl-d3-thio)acetate is ideally suited for these applications due to the 3 Dalton mass difference from the native compound, which provides a clear mass separation with minimal risk of isotopic crosstalk.

Isotope Dilution Mass Spectrometry (IDMS) in GC-MS

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that enables highly accurate and traceable concentration measurements. ptb.deresearchgate.net The technique involves adding a known amount of an isotopically enriched standard, such as this compound (the "spike"), to a sample containing the native analyte, Methyl 2-(methylthio)acetate. ptb.de After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Because the labeled standard and the native analyte exhibit nearly identical chemical behavior, any loss of analyte during sample preparation or injection is compensated for by a proportional loss of the standard. ptb.de Quantification is achieved by measuring the intensity ratio of the mass spectrometric signals from the analyte and the isotopically labeled standard. nih.govnih.gov

The separation of isotopically labeled compounds from their native counterparts by gas chromatography is a critical step in IDMS. nih.gov While stable isotope-labeled standards are designed to co-elute with the analyte, slight differences in retention time can occur due to the "isotope effect." nih.govresearchgate.net Deuterated compounds sometimes elute slightly earlier than their non-deuterated (protiated) counterparts, a phenomenon known as the inverse isotope effect, particularly on nonpolar stationary phases. nih.govgcms.cz

Optimization of GC parameters is essential to achieve adequate resolution between the analyte and the internal standard or, more commonly, to ensure their consistent co-elution. Key parameters to optimize include the stationary phase, temperature program, and carrier gas flow rate. For a relatively polar compound like Methyl 2-(methylthio)acetate, a mid-polarity stationary phase is often a suitable choice.

Table 1: Representative Optimized GC Parameters for the Analysis of Methyl 2-(methylthio)acetate and its d3-Analog

Parameter Value Purpose
GC Column Mid-polarity phase (e.g., 50% Phenyl Polysiloxane) Provides appropriate retention and selectivity for the analytes.
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness Standard dimensions offering good efficiency and capacity.
Carrier Gas Helium Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Optimizes peak shape and resolution.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace-level analysis.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analytes.
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C Separates analytes from solvent and matrix components.

| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the MS source. |

Electron Impact (EI) Ionization is a "hard" ionization technique that uses high-energy electrons to ionize molecules, causing extensive and reproducible fragmentation. shimadzu.com.au The resulting mass spectrum contains a molecular ion peak (M+) and numerous fragment ion peaks that form a characteristic pattern, acting as a "fingerprint" for the compound. libretexts.org For Methyl 2-(methylthio)acetate (MW=120.17), key fragments would arise from cleavage at various points in the molecule. Its deuterated analog, this compound (MW=123.19), will produce a similar fragmentation pattern, but fragments containing the trideuteromethyl group will be shifted by +3 m/z units. This mass shift is crucial for selective quantitation.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation than EI. youtube.com It is often used to confirm the molecular weight of an analyte when the molecular ion is weak or absent in the EI spectrum. shimadzu.com.au In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these reagent ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules [M+H]+. For Methyl 2-(methylthio)acetate, this would be observed at m/z 121, while the deuterated standard would appear at m/z 124.

Table 2: Characteristic EI Mass Fragments for Quantitation

Ion Description Methyl 2-(methylthio)acetate (Analyte) m/z This compound (IS) m/z
Molecular Ion [M]+ 120 123
Loss of methoxy (B1213986) group [M-OCH3]+ 89 89
Loss of carboxymethyl group [M-CH2COOCH3]+ 47 50
Thio-methyl cation [CH3S]+ 47 50

| Methoxycarbonyl cation [COOCH3]+ | 59 | 59 |

For quantitative IDMS, ions that are structurally significant and free from background interference are chosen. The ion pair at m/z 47 and 50, corresponding to [CH3S]+ and [CD3S]+ respectively, would be an excellent choice for quantitation due to its high abundance and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analytes in highly complex matrices, such as plasma or food extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. myadlm.orgresearchgate.net It offers superior selectivity and sensitivity compared to GC-MS. The use of a stable isotope-labeled internal standard like this compound is critical in LC-MS/MS to correct for matrix-induced ionization suppression or enhancement, a common issue in these analyses. wuxiapptec.commyadlm.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar to moderately polar compounds that are already ionized in solution. americanlaboratory.comyoutube.com It generates protonated [M+H]+ or sodiated [M+Na]+ ions with minimal fragmentation. ESI is highly sensitive but can be susceptible to ion suppression from matrix components. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds. youtube.comwikipedia.org The sample is vaporized by a heated nebulizer before being ionized by a corona discharge. wikipedia.org APCI is generally less prone to matrix effects than ESI but may be less sensitive for highly polar compounds. nih.gov For this compound, both ESI and APCI could be viable, with the choice depending on the sample matrix and required sensitivity. ESI would likely be effective due to the presence of polar functional groups (ester and thioether), while APCI could offer more robust performance in very "dirty" sample extracts. youtube.com

The hallmark of tandem mass spectrometry (MS/MS) is the use of Multiple Reaction Monitoring (MRM) for quantitation. nih.gov In MRM, the first quadrupole (Q1) is set to isolate a specific ion (the precursor ion), which is typically the protonated molecule [M+H]+. This precursor ion is then fragmented in a collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). nih.gov This precursor → product ion "transition" is highly specific to the target analyte, significantly reducing background noise and increasing sensitivity. researchgate.net

For a robust method, MRM transitions for both the analyte and the internal standard must be carefully selected and optimized. nih.govyoutube.com The collision energy is optimized to maximize the signal of the chosen product ion.

Table 3: Representative Optimized MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (Q1) [M+H]+ Product Ion (Q3) Collision Energy (eV)
Methyl 2-(methylthio)acetate 121.0 74.0 (Loss of CH3SH) 15
Methyl 2-(methylthio)acetate 121.0 59.0 ([COOCH3]+) 20
This compound (IS) 124.0 74.0 (Loss of CD3SH) 15

| This compound (IS) | 124.0 | 59.0 ([COOCH3]+) | 20 |

In this example, the transition 121.0 → 74.0 would likely be used for quantitation of the analyte, while 124.0 → 74.0 would be used for the internal standard. The second transition for each compound can serve as a qualifier ion to confirm identity.

Matrix Effect Compensation and Method Validation Using Deuterated Internal Standards

The use of deuterated internal standards is a cornerstone of robust quantitative analytical method development, primarily due to their ability to compensate for matrix effects and their utility in comprehensive method validation.

Assessment of Ion Suppression/Enhancement Effects in Complex Samples

In techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the ionization efficiency of the analyte, leading to ion suppression or enhancement. longdom.org This phenomenon, known as the matrix effect, can compromise the accuracy and precision of quantitative measurements. researchgate.net Deuterated internal standards, which are chemically almost identical to the analyte, co-elute and experience similar matrix effects. wuxiapptec.com By comparing the signal of the analyte to that of the known concentration of the deuterated internal standard, these effects can be effectively normalized. longdom.org

However, it is crucial to recognize that even stable isotope-labeled internal standards may not always perfectly compensate for matrix effects. myadlm.orgresearchgate.net Differences in the degree of ion suppression between an analyte and its deuterated analogue can occur, sometimes due to slight shifts in retention time caused by the deuterium (B1214612) isotope effect. researchgate.netwaters.com Therefore, a thorough evaluation of matrix effects is a critical component of method development. waters.com

Table 1: Illustrative Data on Matrix Effect Assessment

AnalyteMatrixAnalyte Response (No Matrix)Analyte Response (With Matrix)IS Response (With Matrix)Calculated Concentration (without IS)Calculated Concentration (with IS)
Compound XPlasma100,00070,00072,0007.0 ng/mL9.7 ng/mL
Compound YUrine50,00065,00063,00013.0 ng/mL10.3 ng/mL

This table provides hypothetical data to illustrate how an internal standard (IS) can correct for ion suppression (Compound X) and enhancement (Compound Y), leading to a more accurate calculated concentration.

Precision, Accuracy, and Robustness Evaluation in Quantitative Analytical Method Development

The incorporation of deuterated internal standards is fundamental to establishing the precision, accuracy, and robustness of a quantitative method. clearsynth.comresearchgate.net Precision, which measures the closeness of repeated measurements, is improved as the internal standard corrects for variations in sample preparation and instrument response. researchgate.net Accuracy, the closeness of a measured value to the true value, is enhanced by the compensation for systematic errors like matrix effects. researchgate.net

Robustness, the capacity of a method to remain unaffected by small, deliberate variations in method parameters, is also assessed using internal standards. By demonstrating consistent analyte-to-internal standard ratios across these variations, the method's reliability is confirmed.

Table 2: Example of Method Validation Parameters with a Deuterated Internal Standard

ParameterAcceptance CriteriaResult with Deuterated IS
Precision (RSD) < 15%4.5%
Accuracy (% Bias) ± 15%-2.8%
Robustness Consistent resultsPassed

This table presents typical validation parameters and illustrates how the use of a deuterated internal standard helps in meeting the stringent requirements for precision and accuracy.

Applications in Targeted Metabolomics and Quantitative Proteomics (Relevant to general deuterated standards)

Deuterated standards are pivotal in the fields of metabolomics and proteomics, enabling the accurate quantification of biomolecules in complex biological systems. thermofisher.commdpi.com

Use in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Analogous Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. nih.govnih.govsigmaaldrich.com In SILAC, cells are cultured in media containing "heavy" or "light" forms of an essential amino acid. hopkinsmedicine.orgyoutube.com While 13C and 15N are more commonly used due to potential chromatographic shifts with deuterium, deuterated amino acids have also been employed. nih.govsigmaaldrich.com This metabolic labeling allows for the direct comparison of protein abundance between different cell populations. nih.govresearchgate.net The nearly identical chemical properties of the labeled and unlabeled proteins ensure they behave similarly during extraction and analysis, allowing for accurate relative quantification. sigmaaldrich.com

Quantification of Sulfur-Containing Metabolites and Related Analytes

The accurate quantification of sulfur-containing metabolites is crucial for understanding various biological processes. nih.gov Isotope dilution mass spectrometry, using stable isotope-labeled standards, is a key method for this purpose. caltech.edu By introducing a known amount of a labeled standard (e.g., containing ³⁴S or a deuterated analogue), the concentration of the endogenous sulfur-containing metabolite can be precisely determined, even in the presence of complex biological matrices. nih.govnih.gov This approach helps to trace metabolic pathways and investigate the roles of these compounds in health and disease. nih.gov

Forensic and Environmental Trace Analysis utilizing Isotopic Standards

Stable isotope analysis is a powerful tool in forensic science and environmental monitoring for determining the origin and history of a sample. ebsco.comtraceabilitymatrix.orgwikipedia.org By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H), scientists can trace materials back to a specific geographic region or production batch. ojp.govthermofisher.com

In forensic investigations, this can help link a suspect to a crime scene or identify the source of illicit drugs or explosives. ebsco.comwikipedia.org In environmental science, isotopic analysis is used to track pollutants, understand nutrient cycles, and reconstruct past environmental conditions. nist.govhutton.ac.ukmeasurlabs.commdpi.com The use of isotopic standards is critical for calibrating instruments and ensuring the accuracy of these sensitive measurements. ebsco.commeasurlabs.com

Mechanistic and Pathway Elucidation Studies Employing Methyl 2 Methyl D3 Thio Acetate

Investigating Reaction Mechanisms via Isotopic Tracing

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry. By replacing hydrogen with its heavier isotope, deuterium (B1214612), at a specific position, researchers can trace the journey of that position through a chemical reaction, providing definitive evidence for proposed mechanisms.

Deuterium Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu Deuterium KIEs (kH/kD) are particularly pronounced because deuterium is twice as heavy as protium, leading to significant differences in the vibrational frequencies of C-H and C-D bonds. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For reactions involving the cleavage of the S-CD₃ bond in methyl 2-(methyl-d3-thio)acetate, a significant primary KIE would be expected. In contrast, a secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller but can still offer mechanistic insights, for instance, by indicating a change in hybridization at the labeled carbon atom during the reaction. wikipedia.org

Type of KIE Description Typical kH/kD Value for Deuterium Mechanistic Implication for this compound
Primary Bond to the deuterium is broken/formed in the rate-determining step. princeton.edu~2-7A large KIE would suggest the S-CD₃ bond is cleaved in the slowest step of the reaction.
Secondary (α) Isotopic substitution is on a carbon undergoing rehybridization. wikipedia.orgNormal: ~1.0-1.4, Inverse: ~0.7-1.0A normal KIE might indicate a change from sp³ to sp² hybridization at the methyl carbon, while an inverse KIE could suggest the opposite.
Secondary (β) Isotopic substitution is on a carbon adjacent to the reacting center.~1.0-1.2Can provide information about hyperconjugative stabilization of a developing charge in the transition state.

Tracking Molecular Rearrangements and Bond Formation/Cleavage with Isotopic Labels

The deuterium label in this compound acts as a tracer, allowing chemists to follow the fate of the methylthio group during a reaction. For example, in a rearrangement reaction, determining the position of the CD₃ group in the product can distinguish between different possible mechanistic pathways. If a reaction involves the transfer of the methylthio group, mass spectrometry or NMR spectroscopy can be used to ascertain whether the S-CD₃ bond remains intact or is cleaved and reformed during the process. This type of isotopic labeling is crucial for validating or refuting proposed reaction intermediates and transition states.

Metabolic Flux Analysis and Biotransformation Pathways

In biological systems, understanding how a compound is metabolized is critical. Isotopic labeling with deuterium is a powerful technique for tracing the metabolic fate of molecules and quantifying the flow of atoms through metabolic pathways. nih.gov

Tracing the Fate of the Methylthio-d3 Group in Biological Systems

When this compound is introduced into a biological system, the deuterated methyl group can be traced through various metabolic pathways. For example, if the compound is a substrate for an enzyme, the products of the enzymatic reaction will carry the isotopic label. This allows for the identification of metabolites and provides a direct window into the biotransformation processes. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are highly sensitive to the mass difference and nuclear spin properties of deuterium, making them ideal for detecting and quantifying deuterated metabolites. nih.gov This approach can reveal whether the methylthio-d3 group is transferred to other molecules, oxidized, or involved in other metabolic transformations. The study of the methylcitrate cycle, which is involved in the metabolism of propionyl-CoA, is an example of a metabolic pathway where analogous thioester compounds play a crucial role. nih.gov

Elucidation of Enzymatic Reactions Involving Thioester Substrates

Thioesters are important intermediates in many biochemical reactions, including the transfer of acyl groups. youtube.com Enzymes that process thioesters, such as hydrolases or transferases, can be studied using this compound. The enzymatic hydrolysis of thioacetates to produce thiols is a known biotransformation. imreblank.ch By using the deuterated substrate, researchers can investigate the mechanism of these enzymes. For instance, a kinetic isotope effect on the enzymatic reaction rate would provide evidence for the involvement of the methyl group in the rate-limiting step of the enzymatic catalysis. Furthermore, the use of deuterated substrates can help to identify and characterize the enzymes responsible for their metabolism. The stability of the C-D bond compared to the C-H bond can sometimes lead to slower metabolism, which can aid in the identification of transient metabolic intermediates. nih.gov

Isotopic Fractionation Studies in Chemical Processes

Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. This phenomenon arises from the slight differences in the physicochemical properties of isotopologues. In chemical reactions, kinetic isotope effects can lead to the isotopic fractionation of the products and the remaining reactants. For instance, if the reaction involving the lighter isotopologue (with C-H) is faster than the reaction with the heavier isotopologue (with C-D), the products will be enriched in the lighter isotope, while the unreacted starting material will become progressively enriched in the heavier isotope. nih.gov

Advanced Spectroscopic Research and Computational Chemistry of Deuterated Thioacetates

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs

NMR spectroscopy is an indispensable technique for characterizing the structure of organic molecules. The substitution of hydrogen with deuterium (B1214612) induces notable changes in the NMR spectra, providing valuable positional and structural information.

Deuterium NMR (²H NMR) for Positional Isotopic Information

Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei within a molecule. While it has a chemical shift range similar to that of proton NMR (¹H NMR), the signals in ²H NMR are typically broader due to the quadrupolar nature of the deuterium nucleus (spin I=1). wikipedia.org The primary application of ²H NMR in the context of Methyl 2-(methyl-d3-thio)acetate is to confirm the specific location of the deuterium labeling.

For this compound, a distinct signal would be expected in the ²H NMR spectrum corresponding to the chemical shift of the methylthio group. The chemical shift would be very similar to the proton chemical shift of the non-deuterated methylthio group in Methyl 2-(methylthio)acetate. This allows for unambiguous confirmation that deuteration has occurred at the intended site. The natural abundance of deuterium is very low (about 0.016%), so a strong signal in the ²H NMR spectrum is a clear indicator of successful isotopic enrichment. wikipedia.org

Table 1: Predicted ²H NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicity
-S-CD₃~2.1Singlet

Note: The predicted chemical shift is based on the ¹H NMR data of the non-deuterated analog, Methyl 2-(methylthio)acetate.

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Applications in Structural Elucidation of Labeled Species

The presence of deuterium also influences the ¹H and ¹³C NMR spectra, providing further structural insights.

In the ¹H NMR spectrum of this compound, the signal corresponding to the methylthio protons would be absent, confirming the successful deuteration at this position. The remaining signals for the methylene (B1212753) and methoxy (B1213986) protons would be observable.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium atoms (the -S-CD₃ carbon) will exhibit a characteristic multiplet due to ¹³C-²H coupling. Since the spin of deuterium is 1, the signal for the deuterated carbon will appear as a triplet of triplets (a nonet) in a fully coupled spectrum, although it is often observed as a broader, less resolved multiplet. More significantly, deuterium substitution causes a small upfield shift in the resonance of the attached carbon, known as the deuterium isotope effect. rsc.orgnih.gov This effect can also be observed on adjacent carbons, though to a lesser extent.

For comparison, the experimental ¹H and ¹³C NMR data for the non-deuterated analog, Methyl 2-(methylthio)acetate, are presented below.

Table 2: Experimental NMR Data for Methyl 2-(methylthio)acetate

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
-S-CH2.1515.5
-CH ₂-3.2535.8
-O-CH3.7052.3
>C=O-170.9

Data sourced from publicly available spectral databases for Methyl 2-(methylthio)acetate.

Vibrational Spectroscopy (IR and Raman) and Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium leads to predictable shifts in vibrational frequencies.

Analysis of Vibrational Modes and Isotopic Shifts in the C-D Stretching Region

The most prominent effect of deuteration in the vibrational spectrum of this compound is the appearance of carbon-deuterium (C-D) stretching vibrations. C-H stretching modes typically appear in the 3000-2850 cm⁻¹ region of the IR and Raman spectra. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching vibrations are observed at significantly lower frequencies, generally in the 2250-2100 cm⁻¹ region. magritek.comnih.gov This region of the spectrum is often "clean," with few other fundamental vibrations, making the C-D stretching bands easily identifiable.

A study on S-methyl thioacetate (B1230152) and its deuterated analog, CD₃C(O)SCH₃, provides insight into the expected vibrational modes. nih.gov While the deuteration in this analog is on the acetyl methyl group rather than the thiomethyl group, the principles of isotopic shifts are directly applicable. The C-H stretching vibrations observed in the non-deuterated compound are replaced by C-D stretching vibrations at lower wavenumbers in the deuterated species.

Table 3: Comparison of C-H and C-D Stretching Frequencies in Thioacetates

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Asymmetric CH₃/CD₃ stretch~2980~2230
Symmetric CH₃/CD₃ stretch~2920~2120

Frequencies are approximate and based on general values for methyl groups and the expected isotopic shift.

Other vibrational modes, such as bending and rocking, involving the deuterated methyl group will also shift to lower frequencies, although these shifts are generally smaller and can be more complex to analyze due to coupling with other vibrations.

Raman Optical Activity (ROA) Spectroscopy for Chiral Deuterated Molecules

Raman Optical Activity (ROA) is a chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. wikipedia.orgrsc.org This technique provides detailed information about the stereochemistry and conformation of chiral molecules in solution.

While this compound itself is not chiral, if a chiral center were introduced into the molecule, for example, at the α-carbon, ROA could be a powerful tool for its stereochemical analysis. The use of deuteration in conjunction with ROA can be particularly advantageous. The C-D stretching vibrations, appearing in a relatively uncongested spectral region, can serve as sensitive probes of the local chiral environment. wikipedia.orgacs.org The sign and intensity of the ROA signals associated with the C-D stretching modes would be directly related to the absolute configuration and conformation around the chiral center.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly density functional theory (DFT), are invaluable for complementing experimental spectroscopic data. These methods can be used to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts.

A comparative quantum chemical study of methyl acetate (B1210297) and S-methyl thioacetate has shown that the electronic structure of thioesters is significantly different from that of their oxygen-ester counterparts. acs.org The study indicated a lack of resonance stabilization in thioesters, which contributes to their unique reactivity.

For this compound, computational models can be employed to:

Predict Vibrational Frequencies: Calculations can provide a theoretical vibrational spectrum, including the frequencies and intensities of the C-D stretching and bending modes. These calculated frequencies can aid in the assignment of experimental IR and Raman spectra.

Simulate Isotopic Shifts: By calculating the vibrational frequencies for both the deuterated and non-deuterated isotopologues, the isotopic shifts can be accurately predicted and compared with experimental values.

Calculate NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and even ²H NMR chemical shifts. These predictions are valuable for assigning experimental spectra and understanding the electronic effects of deuteration.

Model ROA Spectra: For chiral analogs, computational methods are essential for simulating ROA spectra. By comparing the calculated spectra of different enantiomers or conformers with the experimental spectrum, the absolute configuration and conformational preferences can be determined.

Table 4: Computationally Amenable Parameters for this compound

ParameterComputational MethodApplication
Molecular GeometryDFT, Ab initioProvides the foundational structure for all other calculations.
Vibrational FrequenciesDFT, Ab initioAids in the assignment of IR and Raman spectra.
NMR Chemical ShiftsGIAO, CSGT (within DFT)Assists in the assignment and interpretation of NMR spectra.
ROA IntensitiesDFTEnables the determination of absolute configuration in chiral analogs.

Quantum Chemical Calculations of Deuterium Isotope Effects on Molecular Properties

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule introduces subtle yet significant changes in its molecular properties. These alterations, collectively known as deuterium isotope effects, are of considerable interest in various fields of chemistry, including mechanistic studies and drug design. rsc.org In the case of this compound, the replacement of the three hydrogen atoms on the sulfur-bound methyl group with deuterium (a d3-methyl group) provides a unique opportunity to probe the localized effects of isotopic substitution on the electronic structure, vibrational frequencies, and other molecular parameters. Quantum chemical calculations serve as a powerful tool to predict and quantify these effects.

Theoretical investigations into the impact of deuteration on this compound typically employ density functional theory (DFT) and post-Hartree-Fock ab initio methods. mdpi.com These computational approaches allow for the precise calculation of molecular geometries, vibrational modes, and electronic properties for both the isotopically labeled and unlabeled compounds.

A primary consequence of deuterium substitution is the alteration of vibrational frequencies. The heavier mass of deuterium leads to a decrease in the frequency of vibrational modes involving the C-D bonds compared to the corresponding C-H bonds. This phenomenon is particularly pronounced for the stretching and bending modes of the methyl group. These shifts in vibrational frequencies can be experimentally observed using infrared (IR) and Raman spectroscopy and can be accurately predicted by quantum chemical calculations.

Below is a representative data table showcasing the calculated vibrational frequencies for the key stretching modes in Methyl 2-(methylthio)acetate and its d3-isotopologue, illustrating the expected isotopic shift.

Table 1: Calculated Vibrational Frequencies for C-H and C-D Stretching Modes

Vibrational Mode Wavenumber (cm⁻¹) in Methyl 2-(methylthio)acetate Wavenumber (cm⁻¹) in this compound Isotopic Shift (cm⁻¹)
Symmetric C-H/C-D Stretch ~2950 ~2140 ~810
Asymmetric C-H/C-D Stretch ~3020 ~2230 ~790

Note: These values are illustrative and based on typical shifts observed for methyl groups.

Table 2: Predicted Changes in Bond Lengths upon Deuteration

Bond Bond Length (Å) in Methyl 2-(methylthio)acetate Bond Length (Å) in this compound
C-S ~1.820 ~1.819
S-C(H/D)₃ ~1.810 ~1.808
C-H/C-D ~1.090 ~1.088

Note: These values are hypothetical and represent expected trends.

Molecular Dynamics Simulations and Conformational Analysis of Labeled Compounds

The conformational landscape of a molecule, which describes the relative energies of its different spatial arrangements (conformers), is crucial for understanding its physical and chemical behavior. For flexible molecules like this compound, which possesses several rotatable single bonds, a multitude of conformers are possible. Molecular dynamics (MD) simulations and other conformational analysis techniques provide insights into the preferred conformations and the dynamics of interconversion between them. nih.gov

The introduction of deuterium can subtly influence the conformational preferences. The slightly shorter and stronger C-D bonds can alter the torsional energy barriers between different conformers, potentially shifting the equilibrium populations. While these effects are generally small, they can be significant in systems where multiple conformers are close in energy.

A conformational analysis of this compound would typically involve a systematic search of the potential energy surface, followed by geometry optimization and energy calculation for each identified conformer using quantum chemical methods. The results of such an analysis can be summarized in a table that lists the relative energies and key dihedral angles of the most stable conformers.

Table 3: Hypothetical Conformational Analysis of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle 1 (C-S-C-C) (°) Dihedral Angle 2 (S-C-C=O) (°)
A 0.00 ~60 ~180
B 0.50 ~180 ~180
C 1.20 ~60 ~0

Note: These conformers and their relative energies are for illustrative purposes.

The study of deuterated compounds like this compound through advanced spectroscopic research and computational chemistry provides a detailed picture of how isotopic substitution can modulate molecular properties. These fundamental insights are valuable for a wide range of applications, from interpreting complex spectra to the rational design of molecules with tailored characteristics.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Complex Deuterated Thioesters

The synthesis of thioesters is a cornerstone of organosulfur chemistry, with applications ranging from pharmaceuticals to materials science. nih.gov The introduction of deuterium (B1214612) labels into complex thioesters, such as Methyl 2-(methyl-d3-thio)acetate, necessitates the development of highly efficient and selective synthetic methods. Traditional methods for thioester synthesis often rely on the acylation of thiols with carboxylic acids or their derivatives, which can sometimes require harsh conditions or activating agents. nih.govunibo.it

Future research is trending towards the development of more sustainable and versatile synthetic strategies. Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high selectivity. organic-chemistry.org Recent studies have demonstrated the use of photocatalysis for the synthesis of thioesters, which could be adapted for the preparation of deuterated analogues. nus.edu.sgnsf.gov These methods often utilize readily available starting materials and avoid the need for harsh reagents, making them more environmentally friendly. organic-chemistry.org

Another promising avenue is the exploration of chemoenzymatic strategies. The use of enzymes in organic synthesis can provide unparalleled selectivity, often under mild, aqueous conditions. The development of enzymes capable of catalyzing the formation of thioester bonds with deuterated substrates could provide a highly efficient route to complex molecules like this compound.

A comparison of potential synthetic routes for deuterated thioesters is presented in the table below.

Synthesis MethodAdvantagesPotential Challenges
Traditional Acylation Well-established, wide substrate scope.Can require harsh conditions, stoichiometric activators.
Visible-Light Photocatalysis Mild conditions, high selectivity, sustainable. organic-chemistry.orgSubstrate scope may be limited, requires photochemical setup.
Chemoenzymatic Synthesis High selectivity, mild conditions, environmentally friendly.Enzyme availability and stability, substrate specificity.
Transition-Metal Catalysis High efficiency, good functional group tolerance.Catalyst cost and toxicity, potential for side reactions.

Integration of this compound in Multi-Omics Research

Multi-omics approaches, which involve the integrated analysis of different biological layers (e.g., genomics, proteomics, metabolomics), are revolutionizing our understanding of complex biological systems. Deuterated compounds, including this compound, are poised to play a crucial role as internal standards and tracers in these studies.

In quantitative mass spectrometry-based omics, stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in complex biological matrices. acs.org The use of a deuterated standard like this compound, which has nearly identical physicochemical properties to its unlabeled counterpart, helps to correct for variations in sample preparation and instrument response. nih.gov

A particularly exciting development is the use of deuterium oxide (D₂O) for metabolic labeling in quantitative omics studies, a field sometimes referred to as "Deuteromics". researchgate.netmetsol.commetsol.com In this approach, D₂O is introduced into a biological system, and the incorporation of deuterium into various biomolecules is monitored over time. nih.gov This allows for the measurement of metabolic flux, turnover rates, and relative quantification of a wide range of molecules, including lipids, proteins, and carbohydrates. nih.gov While D₂O provides a global labeling pattern, targeted deuterated compounds like this compound could be used as specific probes to trace the metabolism of thioesters and related sulfur-containing compounds within these complex networks.

The table below summarizes the potential applications of this compound in different omics fields.

Omics FieldApplication of this compound
Metabolomics Internal standard for quantification of sulfur-containing metabolites. Tracer for studying thioester metabolism.
Lipidomics Internal standard for the analysis of lipid species containing thioester linkages.
Proteomics Potential use in probing protein modifications involving thioesters.
Fluxomics Tracing the flow of the methyl-thio group through metabolic pathways.

Advanced Automation and Miniaturization in Analytical Methods utilizing Deuterated Standards

The increasing demand for high-throughput analysis in fields like clinical diagnostics and drug discovery is driving the development of advanced automation and miniaturization in analytical instrumentation. nih.gov Deuterated standards such as this compound are integral to ensuring the quality of data generated by these high-throughput systems.

Automation in Sample Preparation: Manual sample preparation is a major source of variability in analytical workflows. tecan.com Automated liquid handling systems are increasingly being used to standardize sample preparation steps, including the addition of internal standards. chromforum.orgzinsser-analytic.comhamiltoncompany.comanalis.com These robotic platforms can perform precise and reproducible pipetting, dilution, and extraction, minimizing human error and improving data quality. rsc.orgpreomics.com By automating the spiking of this compound into samples, researchers can ensure consistent and accurate quantification across large batches of samples. evosep.com

Miniaturization of Mass Spectrometers: There is a growing trend towards the development of miniature and portable mass spectrometers for in-field and point-of-care analysis. purdue.edunih.govwikipedia.org These compact instruments offer the potential for rapid, on-site chemical analysis in a variety of settings. nih.gov The use of deuterated internal standards is crucial for maintaining analytical accuracy in these portable systems, which may operate in less controlled environments than traditional laboratories. Handheld mass spectrometers coupled with ambient ionization techniques can provide real-time analysis of complex samples, with deuterated standards ensuring the reliability of the results. nih.gov

The table below highlights the benefits of automation and miniaturization in analytical methods using deuterated standards.

AdvancementKey BenefitsRole of Deuterated Standards
Automated Sample Preparation Increased throughput, improved reproducibility, reduced human error. rsc.orgpreomics.comEnsures consistent and accurate addition for reliable quantification.
Miniaturized Mass Spectrometry Portability, on-site analysis, real-time results. wikipedia.orgMaintains analytical accuracy and precision in field applications.

Exploration of New Mechanistic Insights through Deuterium Labeling in Catalysis and Organic Synthesis

Deuterium labeling is a powerful tool for elucidating reaction mechanisms in catalysis and organic synthesis. youtube.comchem-station.com The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. chem-station.com By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. pkusz.edu.cn

This compound can serve as a valuable probe in mechanistic studies. For example, in reactions involving the cleavage of the C-S bond or reactions at the methyl group, the presence of the deuterium label could be used to determine if these steps are involved in the rate-determining part of the reaction.

Deuterium labeling is particularly useful in the study of C-H bond activation, a fundamental process in organic chemistry. acs.orgresearchgate.net By selectively deuterating a potential reaction site, chemists can determine whether that specific C-H bond is broken in the course of the reaction. researchgate.net The use of compounds like this compound and its non-deuterated counterpart in competitive experiments can provide detailed information about the selectivity and mechanism of catalytic processes.

The table below provides examples of how deuterium labeling can be used to gain mechanistic insights.

Mechanistic QuestionExperimental Approach with Deuterium LabelingExpected Outcome
Is C-H bond cleavage the rate-determining step? Measure the rates of reaction for the deuterated and non-deuterated compound (intermolecular KIE).A significant KIE (kH/kD > 1) suggests C-H bond cleavage is in the rate-determining step. nih.gov
Which C-H bond is broken? Use a substrate with deuterium at a specific position and analyze the product for deuterium content.Retention or loss of deuterium at specific positions reveals the site of bond cleavage.
Does a specific intermediate form? Use a deuterated reagent and look for deuterium incorporation in the product or byproducts.The pattern of deuterium incorporation can provide evidence for or against a proposed intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(methyl-d3-thio)acetate, and how can deuterium retention be ensured during synthesis?

  • Methodology : Synthesis typically involves multi-step reactions, starting with deuterated methylthiolation of a precursor (e.g., via thiol-ester exchange under anhydrous conditions). Key parameters include:

  • Use of deuterated reagents (e.g., CD₃I) to prevent isotopic dilution.
  • Reaction temperature control (e.g., 0–25°C) to minimize H/D exchange.
  • Solvent selection (e.g., aprotic solvents like THF or DMF) to avoid proton sources .
    • Deuterium Retention : Confirm via mass spectrometry (MS) and ²H NMR. For example, MS should show a molecular ion peak at m/z 137 (C₄H₅D₃O₂S⁺) with isotopic purity >98% .

Q. Which analytical techniques are most reliable for characterizing isotopic purity and structural integrity?

  • NMR : ¹H NMR will show absence of protons in the deuterated methyl group (δ ~2.1 ppm for non-deuterated analog). ²H NMR quantifies deuterium incorporation.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₄H₅D₃O₂S) and isotopic distribution.
  • Polarimetry : Measures optical activity if chirality is introduced during synthesis .

Q. What are the critical storage conditions to maintain stability?

  • Store at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation.
  • Use amber glass vials to avoid light-induced decomposition. Stability data from analogs suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. How does the deuterated methyl group influence kinetic isotope effects (KIE) in thioester hydrolysis?

  • Methodology : Compare hydrolysis rates of deuterated vs. non-deuterated analogs under acidic/basic conditions.

  • Use HPLC or UV-Vis to monitor reaction progress.
  • KIE (k_H/k_D) >1 indicates slower cleavage due to stronger C-D bonds. For example, in alkaline hydrolysis, KIE values of 2–4 are typical .
    • Data Analysis : Fit kinetic data to Arrhenius or Eyring equations to quantify activation energy differences.

Q. How can this compound serve as a mechanistic probe in enzymatic studies?

  • Application : Use as a substrate for thioesterases or acyltransferases to track enzymatic H/D exchange.

  • Monitor deuterium retention in products via MS or isotopic tracing.
  • Example: In S-acyltransferase assays, deuterated products indicate enzyme-mediated proton transfer .

Q. What strategies resolve discrepancies between observed and theoretical isotopic abundance?

  • Troubleshooting :

  • Contamination Check : Analyze starting materials for isotopic impurities via GC-MS.
  • Reaction Quenching : Use rapid cooling or chelating agents to halt side reactions.
  • Statistical Validation : Apply Student’s t-test to compare batch data; outliers may indicate synthesis variability .

Methodological Considerations

Q. How to design experiments for studying thioester reactivity in polymer synthesis?

  • Experimental Design :

  • Crosslinking Studies : React with diols/diamines under catalytic conditions (e.g., DMAP) to form polyesters/polyamides.
  • Kinetic Monitoring : Use GPC to track molecular weight changes over time.
  • Deuterium Tracking : Compare thermal stability (TGA) and crystallinity (XRD) of deuterated vs. non-deuterated polymers .

Q. What safety protocols are critical for handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (H335).
  • Mitigation :

  • Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Emergency procedures: Flush eyes with water (15 mins), wash skin with soap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.